2'-Ethoxyacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

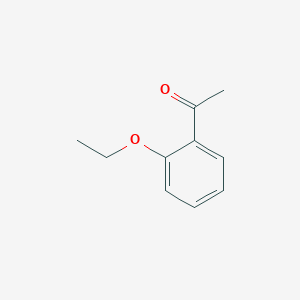

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-3-12-10-7-5-4-6-9(10)8(2)11/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGMOUGXQYQZOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943986 | |

| Record name | 1-(2-Ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2142-67-8 | |

| Record name | 1-(2-Ethoxyphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2142-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Ethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Ethoxyacetophenone chemical properties and structure

An In-depth Technical Guide to 2'-Ethoxyacetophenone

Introduction

This compound is a versatile aromatic ketone that serves as a crucial intermediate in various fields of chemical synthesis.[1] With an ethoxy group positioned ortho to the acetyl group on the benzene ring, its structure allows for enhanced solubility and specific reactivity, making it a valuable building block for more complex molecules.[1] This compound is particularly significant in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1] It also finds application as a photoinitiator in UV-curable coatings and inks.[1] This guide provides a comprehensive overview of its chemical properties, structure, representative experimental protocols, and key applications.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized below.

Physical and Chemical Properties

A compilation of the key quantitative data for this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₂ | [1][2] |

| Molecular Weight | 164.2 g/mol | [1][2] |

| Melting Point | 36-40 °C | [1][2] |

| Boiling Point | 244 °C | [2] |

| Density | 1.00 g/cm³ | [2] |

| Appearance | White to pale yellow solid or powder | [1][2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Storage Temperature | 2-8 °C | [2] |

Structural Information

-

IUPAC Name: 1-(2-ethoxyphenyl)ethanone.[3]

-

Synonyms: 2-Acetylphenetole, 1-Acetyl-2-ethoxybenzene, o-Ethoxyacetophenone.[1][2]

-

CAS Number: 2142-67-8.[2]

-

SMILES: CCOC1=CC=CC=C1C(=O)C.[3]

-

InChI Key: TVGMOUGXQYQZOL-UHFFFAOYSA-N.[4]

References

2'-Ethoxyacetophenone: A Comprehensive Technical Guide

CAS Number: 2142-67-8

This technical guide provides an in-depth overview of 2'-Ethoxyacetophenone, a key chemical intermediate in various industrial applications, including the pharmaceutical and fragrance industries. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, purification, and analytical methods, along with its role as a precursor in the synthesis of prominent pharmaceutical agents.

Chemical Identity and Properties

This compound is an aromatic ketone characterized by an ethoxy group at the ortho position of the acetophenone core. Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-ethoxyphenyl)ethanone | |

| CAS Number | 2142-67-8 | |

| Molecular Formula | C₁₀H₁₂O₂ | |

| Molecular Weight | 164.20 g/mol | |

| Appearance | White to pale yellow solid or colorless to light yellow liquid | |

| Melting Point | 36-40 °C | |

| Boiling Point | 244 °C | |

| Density | 1.00 g/cm³ | |

| Refractive Index | 1.50 | |

| Flash Point | >230 °F (>110 °C) | |

| Storage Temperature | 2-8°C |

Synonyms:

-

2-Etoxyacetophenone

-

Ethanone, 1-(2-ethoxyphenyl)-

-

Acetophenone, 2-ethoxy-

-

1-(2-Ethoxyphenyl)ethanone

-

1-(2-Ethoxyphenyl)ethan-1-one

-

o-Ethoxyacetophenone

-

1-Acetyl-2-ethoxybenzene

-

2-Acetylphenetole

-

AURORA 22085

-

AKOS BBS-00006696

Synthesis of this compound

The most common and logical synthetic route to this compound is via the Williamson ether synthesis, starting from its precursor, 2'-hydroxyacetophenone. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to attack an ethylating agent.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2'-hydroxyacetophenone and an ethylating agent such as ethyl bromide or diethyl sulfate.

Materials:

-

2'-Hydroxyacetophenone

-

Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH)

-

Ethyl bromide (EtBr) or Diethyl sulfate ((Et)₂SO₄)

-

Anhydrous acetone or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2'-hydroxyacetophenone (1.0 eq) and anhydrous acetone or DMF (10 mL per gram of 2'-hydroxyacetophenone).

-

Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution. If using sodium hydride, it should be added cautiously in small portions to a solution of 2'-hydroxyacetophenone in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Add the ethylating agent (ethyl bromide or diethyl sulfate, 1.1-1.2 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

The crude this compound can be purified by recrystallization or column chromatography to obtain a product of high purity.

Experimental Protocol: Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate)

Procedure:

-

Solvent Selection: Determine a suitable solvent or solvent mixture in which the crude product is soluble at elevated temperatures but sparingly soluble at room temperature.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period before hot filtration to remove the charcoal.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Methods

The purity and identity of this compound can be confirmed using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a particularly powerful method for this class of compounds.

Experimental Protocol: GC-MS Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60-80 °C, hold for 1-2 minutes.

-

Ramp: 10-20 °C/min to 250-280 °C.

-

Final hold: 5-10 minutes.

-

-

Injection Volume: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Mode: Full scan.

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its functional groups allow for further chemical modifications to build more complex molecular architectures.

Intermediate in Lansoprazole Synthesis

Lansoprazole is a proton pump inhibitor used to treat stomach ulcers and gastroesophageal reflux disease (GERD). While the exact industrial synthesis routes are proprietary, a plausible pathway involves the use of a substituted pyridine derivative which is coupled with a benzimidazole moiety. This compound can be a precursor to the benzimidazole portion of the molecule.

Intermediate in Acebutolol Synthesis

Acebutolol is a beta blocker used to treat hypertension and arrhythmias. The synthesis of acebutolol involves the modification of a substituted phenol. This compound can be a starting material that, through a series of reactions including functional group transformations, leads to the core structure of acebutolol.

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Synthesis, purification, and application workflow of this compound.

Caption: Detailed experimental workflow for this compound synthesis.

Spectroscopic Profile of 2'-Ethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2'-Ethoxyacetophenone, a key chemical intermediate. The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | dd | 1H | Ar-H |

| 7.43 | ddd | 1H | Ar-H |

| 6.97 | t | 1H | Ar-H |

| 6.93 | d | 1H | Ar-H |

| 4.13 | q | 2H | -OCH₂CH₃ |

| 2.63 | s | 3H | -C(O)CH₃ |

| 1.48 | t | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 200.5 | C=O |

| 157.0 | Ar-C |

| 133.5 | Ar-C |

| 130.5 | Ar-C |

| 128.5 | Ar-C |

| 120.0 | Ar-C |

| 112.5 | Ar-C |

| 64.0 | -OCH₂CH₃ |

| 31.5 | -C(O)CH₃ |

| 14.5 | -OCH₂CH₃ |

Note: Specific ¹³C NMR peak assignments for this compound were not explicitly found in the search results. The provided assignments are based on typical chemical shifts for the functional groups present in the molecule.

Mass Spectrometry (MS)

Electron Ionization (EI) [1]

| m/z | Relative Intensity (%) | Assignment |

| 164 | 22.7 | [M]⁺ (Molecular Ion) |

| 149 | 38.4 | [M-CH₃]⁺ |

| 121 | 100.0 | [M-C₂H₅O]⁺ or [M-COCH₃]⁺ |

| 93 | 13.5 | |

| 65 | 11.8 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound was not explicitly available. However, based on its functional groups, the following characteristic absorption bands are predicted. These predictions are supported by the IR spectra of structurally similar compounds such as p-Ethoxyacetophenone and other acetophenone derivatives.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium-Weak | Aromatic C-H Stretch |

| ~2980-2850 | Medium | Aliphatic C-H Stretch (-CH₂, -CH₃) |

| ~1680 | Strong | C=O Stretch (Aryl Ketone) |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | Aryl-O-C Stretch (Asymmetric) |

| ~1040 | Medium | Aryl-O-C Stretch (Symmetric) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A sample of this compound (approximately 5-20 mg) is dissolved in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm), although modern spectrometers can reference the residual solvent peak.[2]

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is acquired on a 400 MHz spectrometer.[3] Standard acquisition parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Multiple scans (typically 8 to 16) are collected and averaged to improve the signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same spectrometer, operating at a frequency of 100 MHz.[3] Due to the low natural abundance and smaller magnetic moment of the ¹³C nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time are typically required to obtain a spectrum with an adequate signal-to-noise ratio.[4] Broadband proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : As this compound is a liquid at room temperature, the spectrum can be obtained using the neat liquid. A common method is Attenuated Total Reflectance (ATR), where a single drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[5][6] Alternatively, a thin film of the liquid can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[7]

-

Data Acquisition : A background spectrum of the clean, empty ATR crystal or salt plates is recorded first.[8] The sample is then placed on the crystal or between the plates, and the sample spectrum is acquired. The instrument typically scans the mid-infrared range from 4000 to 400 cm⁻¹.[5] Multiple scans are co-added to enhance the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : A small amount of the liquid sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in a high vacuum environment.[9]

-

Ionization : In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecules to ionize, forming a molecular ion ([M]⁺), and to fragment in a characteristic and reproducible manner.[10]

-

Mass Analysis and Detection : The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z.[11]

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

References

- 1. This compound(2142-67-8) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. rroij.com [rroij.com]

Synthesis and Characterization of 2'-Ethoxyacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2'-Ethoxyacetophenone, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the synthetic protocol via Friedel-Crafts acylation, presents its physicochemical and spectroscopic data in a structured format, and outlines the methodologies for its characterization.

Synthesis of this compound

This compound is most commonly synthesized via the Friedel-Crafts acylation of phenetole (ethoxybenzene). This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring of phenetole using an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride. The reaction primarily yields the para isomer due to steric hindrance, but the ortho isomer (this compound) can also be obtained.

Experimental Protocol: Friedel-Crafts Acylation of Phenetole

Materials:

-

Phenetole

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, anhydrous aluminum chloride is suspended in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0°C in an ice bath.

-

A solution of acetyl chloride in anhydrous dichloromethane is added dropwise to the stirred suspension, maintaining the temperature below 5°C.

-

After the addition is complete, a solution of phenetole in anhydrous dichloromethane is added dropwise at the same temperature.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).

-

Upon completion, the reaction mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product, a mixture of ortho and para isomers, can be purified by fractional distillation or column chromatography to isolate this compound.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₂ |

| Molecular Weight | 164.20 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 36-40 °C |

| Boiling Point | 243-244 °C |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.74 | d | 1H | Ar-H |

| 7.43 | t | 1H | Ar-H |

| 6.97 | t | 1H | Ar-H |

| 6.93 | d | 1H | Ar-H |

| 4.13 | q | 2H | -OCH₂CH₃ |

| 2.63 | s | 3H | -COCH₃ |

| 1.48 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 200.1 | C=O |

| 157.1 | Ar-C-O |

| 133.4 | Ar-CH |

| 130.4 | Ar-CH |

| 128.4 | Ar-C |

| 120.8 | Ar-CH |

| 112.1 | Ar-CH |

| 64.2 | -OCH₂CH₃ |

| 31.7 | -COCH₃ |

| 14.7 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are summarized below.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1670 | Strong | C=O stretch (aryl ketone) |

| ~1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (aryl ether) |

| ~1040 | Strong | C-O stretch (alkyl ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 164 | 22.7 | [M]⁺ (Molecular ion) |

| 149 | 38.4 | [M - CH₃]⁺ |

| 121 | 100.0 | [M - CH₃CO]⁺ |

| 93 | 13.5 | [M - CH₃CO - C₂H₄]⁺ |

| 65 | 11.8 | [C₅H₅]⁺ |

Visualizations

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via Friedel-Crafts acylation.

Caption: Synthesis workflow for this compound.

Characterization Logic

The logical relationship between the characterization methods used to confirm the structure of this compound is depicted below.

The Rising Potential of 2'-Ethoxyacetophenone Derivatives: A Technical Guide to Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetophenone derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide spectrum of pharmacological activities. Among these, 2'-ethoxyacetophenone derivatives are gaining attention for their potential therapeutic applications. This technical guide provides an in-depth overview of the biological activity screening of these compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this versatile chemical scaffold. This document synthesizes findings from various studies on acetophenone derivatives to present a comprehensive resource, including detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows.

Anticancer Activity

The search for novel anticancer agents is a critical endeavor in medicinal chemistry. Acetophenone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, making them a focal point of anticancer drug development.[1][2] The antiproliferative potential of these compounds is often attributed to their ability to induce apoptosis and modulate key signaling pathways involved in cancer progression.

Quantitative Data: In-Vitro Cytotoxicity

The efficacy of potential anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth in vitro.[3] The following table summarizes the cytotoxic activity of representative acetophenone derivatives against various human cancer cell lines.

| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| HMA Substituted Chalcones | MCF-7 | Human Breast Cancer | 4.61 - 9 | [1] |

| HT29 | Human Colorectal Cancer | 4.61 - 9 | [1] | |

| A549 | Human Lung Cancer | 4.61 - 9 | [1] | |

| 2,4-dihydroxyacetophenone Derivatives | HeLa | Human Cervical Cancer | - | [4] |

| 2-(substituted phenoxy) Acetamide Derivatives | MCF-7 | Human Breast Cancer | - | [2] |

| SK-N-SH | Human Neuroblastoma | - | [2] |

Note: Specific IC50 values for all listed derivatives were not uniformly available in the reviewed literature. The table presents a range where specified.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[5][6]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to a purple formazan product, which is insoluble in water.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (or other test compounds) and a vehicle control (e.g., DMSO).[5]

-

Incubation: The plates are incubated for a specified period, typically 48 hours.[5]

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[5]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Experimental Workflow: In-Vitro Anticancer Screening

The following diagram illustrates a typical workflow for the in-vitro screening of novel compounds for anticancer activity.

Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Acetophenone derivatives have shown promising activity against a range of bacteria and fungi, highlighting their potential as a source of new antimicrobial drugs.[4][7][8]

Quantitative Data: Antimicrobial Susceptibility

The antimicrobial activity of a compound is often assessed by determining the minimum inhibitory concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.[9] Another common method is the agar disc-diffusion assay, where the diameter of the zone of inhibition around a disc impregnated with the test compound is measured.[7]

| Compound Class | Microorganism | Activity Metric | Result | Reference |

| Hydroxyacetophenone Derivatives | Escherichia coli | Zone of Inhibition (mm) | 11 - 16 | [7] |

| Klebsiella pneumoniae | Zone of Inhibition (mm) | 15 - 18 | [7] | |

| Dihydroxyacetophenone Derivatives | Pseudomonas aeruginosa | MIC (mg/mL) | 0.625 | [8] |

| Staphylococcus aureus | MIC (mg/mL) | 0.31 | [8] | |

| Candida albicans | - | Good antifungal activity | [8] |

Experimental Protocol: Agar Disc-Diffusion Method

This method is a widely used qualitative test to determine the antimicrobial susceptibility of a compound.[10][11]

Principle: A filter paper disc containing the test compound is placed on an agar plate that has been inoculated with a specific microorganism. The compound diffuses from the disc into the agar. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will appear around the disc.

Procedure:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared.[12]

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.[12]

-

Disc Application: Sterile filter paper discs are impregnated with a known concentration of the this compound derivative and placed on the surface of the inoculated agar plate.[12] A control disc with the solvent (e.g., DMSO) is also included.[7]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[7]

-

Zone Measurement: After incubation, the diameter of the zone of inhibition around each disc is measured in millimeters.[12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram outlines the workflow for assessing the antimicrobial properties of new compounds.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous diseases.[13] Certain acetophenone derivatives have demonstrated potent anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[14][15] These effects are often mediated through the inhibition of key inflammatory enzymes and signaling pathways.

Quantitative Data: In-Vitro Anti-inflammatory Assays

The anti-inflammatory potential of compounds can be evaluated through various in-vitro assays that measure the inhibition of protein denaturation, stabilization of cell membranes, or reduction of inflammatory mediators.

| Assay Type | Compound Class | Metric | Result | Reference |

| Protein Denaturation Inhibition | Herbal Extracts | % Inhibition | Dose-dependent | [16] |

| HRBC Membrane Stabilization | Herbal Extracts | % Protection | Dose-dependent | [16] |

| NO Production Inhibition | 2'-Hydroxy-5'-Methoxyacetophenone | - | Significant inhibition | [14] |

| TNF-α Secretion Inhibition | 2'-Hydroxy-5'-Methoxyacetophenone | - | Dose-dependent suppression | [14] |

Experimental Protocol: Inhibition of Protein Denaturation

Protein denaturation is a well-documented cause of inflammation.[17] The ability of a compound to inhibit protein denaturation can be a measure of its anti-inflammatory activity.[17]

Principle: When subjected to heat or other stressors, proteins like bovine serum albumin (BSA) or egg albumin denature, leading to an increase in turbidity of the solution.[17] An anti-inflammatory agent will prevent this denaturation, resulting in lower turbidity.[17]

Procedure:

-

Reaction Mixture: A reaction mixture is prepared containing the test compound (at various concentrations), a protein solution (e.g., 0.5% w/v BSA), and a buffer.[16]

-

Incubation: The mixture is incubated at 37°C for 20 minutes.[16]

-

Heating: The temperature is then increased to induce denaturation (e.g., 57°C for 30 minutes).[16]

-

Cooling and Measurement: After cooling to room temperature, the turbidity of the solution is measured spectrophotometrically at 660 nm.[16]

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control without the test compound. A standard anti-inflammatory drug like diclofenac sodium is often used as a positive control.[18]

Signaling Pathway: NF-κB in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in regulating the immune and inflammatory responses.[14] Dysregulation of this pathway is associated with many inflammatory diseases. Some acetophenone derivatives have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[14]

Conclusion

This compound derivatives and their analogues represent a valuable and versatile scaffold in the field of drug discovery. The evidence presented in this guide, synthesized from numerous studies on related acetophenone compounds, highlights their significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The detailed experimental protocols and workflows provided herein offer a practical framework for researchers to systematically screen and evaluate these compounds. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential and pave the way for the development of novel and effective drugs.

References

- 1. sciforum.net [sciforum.net]

- 2. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iv.iiarjournals.org [iv.iiarjournals.org]

- 4. Synthesis and in vitro analysis of novel dihydroxyacetophenone derivatives with antimicrobial and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijcrt.org [ijcrt.org]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. woah.org [woah.org]

- 11. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]

- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. journalajrb.com [journalajrb.com]

- 14. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bbrc.in [bbrc.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2'-Ethoxyacetophenone in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Data Presentation: Predicted Qualitative Solubility

The solubility of 2'-Ethoxyacetophenone is governed by the "like dissolves like" principle. Its molecular structure, featuring a polar ketone group and an ethoxy group, alongside a nonpolar benzene ring, results in a molecule of moderate polarity. This dual character dictates its solubility in various organic solvents. The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic Solvents | Methanol, Ethanol | Soluble to Highly Soluble | The polar hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen and the ether oxygen of this compound. |

| Polar Aprotic Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | The dipole-dipole interactions between the polar solvent and the polar functional groups of this compound facilitate dissolution. |

| Moderately Polar Solvents | Ethyl Acetate, Dichloromethane (DCM), Chloroform | Soluble | These solvents have a polarity that is compatible with the overall moderate polarity of this compound. |

| Nonpolar Aromatic Solvents | Toluene, Benzene | Moderately Soluble to Soluble | The aromatic ring of this compound allows for favorable π-π stacking interactions with aromatic solvents. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar functional groups of this compound limits solubility. |

Experimental Protocols: Determination of Solubility

For precise quantitative data, experimental determination of solubility is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for this purpose.

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent of high purity

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature shaker or orbital shaker in a temperature-controlled environment

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Calibrated volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid is crucial to ensure the solution is saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vial at high speed or filter the solution using a syringe filter compatible with the solvent. This step should be performed quickly to avoid temperature fluctuations that could alter the solubility.

-

-

Quantification:

-

Carefully transfer a precise aliquot of the clear, saturated supernatant to a volumetric flask and dilute it with the same solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

-

Mandatory Visualization

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

Unveiling the Structural Nuances of 2'-Ethoxyacetophenone: A Technical Guide for Researchers

An In-depth Analysis for Drug Development Professionals and Scientists

This technical guide offers a comprehensive examination of the crystal structure of 2'-Ethoxyacetophenone, a key aromatic ketone of interest in organic synthesis and medicinal chemistry. In the absence of a publicly available crystal structure for this compound, this paper presents a detailed analysis of the closely related compound, 1-(2-(2-chloroethoxy)phenyl)ethanone, to provide valuable structural insights. The crystallographic data for this analog serves as a robust proxy, enabling a deeper understanding of the molecular architecture and intermolecular interactions that are likely to govern the physicochemical properties of this compound.

Molecular Structure and Crystallographic Data

The definitive three-dimensional arrangement of atoms in a molecule is determined through single-crystal X-ray diffraction. While crystallographic data for this compound is not currently available in open-access databases, the crystal structure of 1-(2-(2-chloroethoxy)phenyl)ethanone offers a compelling comparative model. The presence of the ethoxy group at the ortho position of the acetophenone core is a shared feature, suggesting that the overall molecular conformation and packing in the crystal lattice will exhibit significant similarities.

Table 1: Crystallographic Data for 1-(2-(2-chloroethoxy)phenyl)ethanone [1]

| Parameter | Value |

| Chemical Formula | C10H11ClO2 |

| Formula Weight | 202.64 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8470(3) |

| b (Å) | 8.0375(3) |

| c (Å) | 9.2261(4) |

| α (°) | 77.052(4) |

| β (°) | 86.981(5) |

| γ (°) | 61.011(4) |

| Volume (ų) | 494.98(3) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.359 |

| Absorption Coefficient (mm⁻¹) | 0.358 |

| F(000) | 212 |

Table 2: Selected Bond Lengths for 1-(2-(2-chloroethoxy)phenyl)ethanone (Å)

| Bond | Length (Å) |

| C1 - C2 | 1.510(2) |

| C1 - O1 | 1.218(2) |

| C2 - C7 | 1.393(2) |

| C7 - O2 | 1.371(2) |

| O2 - C8 | 1.432(2) |

| C8 - C9 | 1.494(3) |

| C9 - Cl1 | 1.791(2) |

Table 3: Selected Bond Angles for 1-(2-(2-chloroethoxy)phenyl)ethanone (°)

| Atoms | Angle (°) |

| O1 - C1 - C2 | 121.5(1) |

| C1 - C2 - C7 | 119.8(1) |

| C2 - C7 - O2 | 120.1(1) |

| C7 - O2 - C8 | 117.8(1) |

| O2 - C8 - C9 | 108.3(1) |

| C8 - C9 - Cl1 | 111.2(1) |

Experimental Protocols

The synthesis and crystallization of acetophenone derivatives are crucial steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following protocols are based on established methodologies for similar compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the Williamson ether synthesis.

Procedure:

-

To a solution of 2'-hydroxyacetophenone in acetone, anhydrous potassium carbonate is added, followed by ethyl iodide.

-

The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to afford pure this compound.

Crystallization

The growth of single crystals is a critical step for X-ray diffraction analysis. Slow evaporation is a widely used technique.

Procedure:

-

The purified this compound is dissolved in a suitable solvent or a mixture of solvents (e.g., ethanol, methanol, or ethyl acetate/hexane) to obtain a saturated or near-saturated solution.

-

The solution is filtered to remove any particulate matter.

-

The filtered solution is left undisturbed in a loosely covered container at room temperature.

-

Slow evaporation of the solvent over several days to weeks is expected to yield single crystals suitable for X-ray analysis.

X-ray Data Collection and Structure Refinement

The following is a general workflow for single-crystal X-ray diffraction analysis.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

-

The collected data is processed, including integration of the reflection intensities and correction for various effects (e.g., Lorentz and polarization).

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F².

Logical Framework for Structural Analysis

The comprehensive analysis of a crystal structure involves a logical progression from data acquisition to the interpretation of the final model.

This guide provides a foundational understanding of the crystal structure of this compound by leveraging data from a closely related analog. The presented data and protocols offer valuable insights for researchers engaged in the synthesis, characterization, and application of this class of compounds in drug discovery and materials science. Further experimental studies to determine the precise crystal structure of this compound are encouraged to validate and expand upon the findings presented herein.

References

A Technical Guide to the Photochemical Properties of 2'-Ethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Ethoxyacetophenone is an aromatic ketone with significant potential for applications in various fields, including organic synthesis, materials science, and as a photoremovable protecting group in drug delivery systems. Its photochemical reactivity, governed by the excitation of the carbonyl chromophore, dictates its utility in these areas. This technical guide provides a comprehensive overview of the core photochemical properties of this compound, including its anticipated spectral characteristics, reaction pathways, and detailed experimental protocols for its study. Due to the limited availability of direct experimental data for this compound, this guide leverages established principles of ketone photochemistry and data from analogous compounds to present a predictive yet robust profile.

Core Photochemical Principles

The photochemistry of ketones like this compound is primarily initiated by the absorption of ultraviolet (UV) light, which promotes the molecule to an excited electronic state. The most common photoreactions for ketones are the Norrish Type I and Type II reactions, which proceed from the excited singlet or triplet state.

-

Norrish Type I Reaction: This process involves the homolytic cleavage of the α-carbon-carbon bond (the bond between the carbonyl carbon and the adjacent carbon). This cleavage results in the formation of two radical intermediates: an acyl radical and an alkyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation, recombination, or hydrogen abstraction.[1][2]

-

Norrish Type II Reaction: This intramolecular reaction occurs if the ketone possesses a γ-hydrogen atom. The excited carbonyl group abstracts this hydrogen atom, leading to the formation of a 1,4-biradical. This biradical can then undergo cleavage to form an enol and an alkene, or it can cyclize to form a cyclobutanol derivative (the Yang cyclization).[1][3] For this compound, the ethoxy group provides accessible γ-hydrogens, making the Norrish Type II pathway a likely outcome.[4][5]

Physicochemical and Photochemical Data

The following tables summarize the known physicochemical properties of this compound and its expected photochemical data based on analogous aromatic ketones.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2142-67-8 | [6] |

| Molecular Formula | C₁₀H₁₂O₂ | [6] |

| Molecular Weight | 164.20 g/mol | [6] |

| Melting Point | 36-40 °C | [6] |

| Boiling Point | 244 °C | [6] |

Table 2: Anticipated Photochemical Properties of this compound

| Parameter | Expected Value/Range | Notes |

| UV-Vis Absorption | ||

| λmax (π → π) | ~240-250 nm | Based on acetophenone derivatives.[7][8] |

| λmax (n → π) | ~320-340 nm | Typical for aromatic ketones, often a weak absorption.[7] |

| Molar Absorptivity (ε) at λmax (π → π*) | ~10,000 - 15,000 M⁻¹cm⁻¹ | Based on acetophenone. |

| Fluorescence Emission | ||

| Emission Maximum | Weak or non-fluorescent | Aromatic ketones often have low fluorescence quantum yields due to efficient intersystem crossing to the triplet state. |

| Phosphorescence Emission | ||

| Emission Maximum | ~400-450 nm | Expected at low temperatures (e.g., 77 K) from the triplet state. |

| Photochemical Quantum Yields | ||

| Φ(Norrish Type I) | Solvent and wavelength dependent | |

| Φ(Norrish Type II) | Expected to be significant | Due to the presence of abstractable γ-hydrogens on the ethoxy group.[4] |

Photochemical Reaction Pathways

The primary photochemical reaction pathways anticipated for this compound upon UV irradiation are the Norrish Type I and Norrish Type II reactions.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the photochemical properties of this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., acetonitrile, ethanol, or hexane)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

Prepare a series of dilutions from the stock solution (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

-

Record the UV-Vis absorption spectrum of each solution from 200 to 400 nm, using the pure solvent as a blank.

-

Identify the wavelengths of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax from a plot of absorbance versus concentration.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and quantum yield of this compound.

Materials:

-

Dilute solution of this compound (absorbance < 0.1 at the excitation wavelength)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)

-

Spectroscopic grade solvent

-

Quartz cuvettes

-

Fluorometer

Procedure:

-

Record the absorption spectrum of the this compound solution and the fluorescence standard.

-

Set the excitation wavelength of the fluorometer to a wavelength where this compound absorbs strongly (e.g., its π → π* λmax).

-

Record the fluorescence emission spectrum.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the standard at the same excitation wavelength.

-

The fluorescence quantum yield (Φf) can be calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Preparative Photolysis and Product Analysis

Objective: To identify the products of the photochemical reaction of this compound.

Materials:

-

Solution of this compound in a suitable solvent (e.g., acetonitrile or benzene)

-

Photoreactor equipped with a UV lamp (e.g., medium-pressure mercury lamp) and a filter to select the desired wavelength range (e.g., Pyrex to filter out wavelengths below 290 nm)

-

Inert gas (e.g., nitrogen or argon) for deoxygenation

-

Rotary evaporator

-

Instrumentation for product analysis (GC-MS, ¹H NMR, ¹³C NMR)

Procedure:

-

Prepare a solution of this compound (e.g., 0.01 M) in the chosen solvent.

-

Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes to prevent quenching of the excited state by oxygen.

-

Irradiate the solution in the photoreactor for a set period. Monitor the reaction progress by taking small aliquots at different time intervals and analyzing them by TLC or GC.

-

After the desired conversion is reached, remove the solvent using a rotary evaporator.

-

Analyze the resulting photoproduct mixture by GC-MS to identify the molecular weights of the components and by NMR spectroscopy to elucidate their structures.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the photochemical properties of this compound.

Conclusion

This technical guide provides a foundational understanding of the photochemical properties of this compound. While direct experimental data is sparse, the behavior of analogous aromatic ketones strongly suggests that this compound will undergo Norrish Type I and Type II reactions upon UV irradiation. The provided experimental protocols offer a clear path for researchers to fully characterize its photophysical and photochemical behavior. A thorough investigation of these properties will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

- 1. Norrish reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Photochemistry of 2-diphenylmethoxyacetophenone. Direct detection of a long-lived enol from a Norrish Type II photoreaction - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 2142-67-8 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. utsc.utoronto.ca [utsc.utoronto.ca]

An In-depth Technical Guide on the Reaction Mechanisms and Kinetics of 2'-Ethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetic principles relevant to 2'-Ethoxyacetophenone, a key aromatic ketone in organic synthesis and of interest in drug development. Due to the limited availability of specific kinetic and mechanistic data for this compound, this guide draws upon established principles from studies on acetophenone and its derivatives to provide a foundational understanding.

Introduction to this compound

This compound (CAS No. 2142-67-8) is an aromatic ketone with the molecular formula C10H12O2.[1] Its structure, featuring an ethoxy group ortho to the acetyl group on the benzene ring, influences its reactivity in various organic transformations. Understanding its reaction mechanisms and kinetics is crucial for optimizing synthetic routes and for its potential application in medicinal chemistry.

Core Reaction Mechanisms

The reactivity of this compound is primarily governed by the acetyl group and the activated aromatic ring. Key reaction mechanisms include electrophilic aromatic substitution, reactions at the carbonyl group, and reactions involving the α-methyl group.

Electrophilic Aromatic Substitution

The ethoxy group is an activating, ortho-, para-directing group. Due to steric hindrance from the adjacent acetyl group, electrophilic substitution is likely to occur at the para position (position 5).

Hypothetical Reaction Pathway: Nitration

Caption: Hypothetical nitration of this compound.

Reactions at the Carbonyl Group

The carbonyl group of this compound is susceptible to nucleophilic attack.

Hypothetical Reaction Pathway: Grignard Reaction

Caption: Hypothetical Grignard reaction with this compound.

Reactions Involving the α-Methyl Group: Enolization and Haloform Reaction

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate, a key intermediate in various reactions.

Workflow: Base-Catalyzed Enolization

Caption: Base-catalyzed enolization of this compound.

The enolate can then react with electrophiles. A classic example is the Haloform reaction , where the methyl group is successively halogenated in the presence of a base, followed by cleavage to yield a carboxylic acid and a haloform.

Kinetics of Acetophenone Derivative Reactions

While specific kinetic data for this compound is scarce, studies on other acetophenone derivatives provide valuable insights into the factors influencing reaction rates.

Enolization Kinetics

The enolization of acetophenones is a well-studied process. The rate of enolization can be influenced by catalysts and temperature.[2] For instance, the enolisation of acetophenone and p-bromoacetophenone has been investigated as a bimolecular reaction, with the rate being dependent on the substituent.[2]

Table 1: Hypothetical Thermodynamic Parameters for Enolization of Acetophenone Derivatives

| Compound | Catalyst | ΔH≠ (kcal/mol) | ΔS≠ (e.u.) |

| Acetophenone | Amino Acid | 19.06 | -2.126 |

| p-Bromoacetophenone | Amino Acid | 19.01 | -10.88 |

| This compound | Amino Acid (Predicted) | ~18-20 | ~ -5 to -15 |

Note: Values for this compound are predicted based on data from related compounds.[2]

Thermal Decomposition Kinetics

Kinetic studies on the thermal decomposition of acetophenone derivatives, such as isonitrosomethyl-p-tolyl ketone and isonitroso-p-chloroacetophenone, have been performed using methods like Flynn Wall Ozawa (FWO) and Kissinger Akahira Sunose (KAS).[3][4] These studies show that the activation energy for thermal breakdown is influenced by the molecular structure.[3][4]

Table 2: Hypothetical Activation Energies for Thermal Decomposition of Acetophenone Derivatives

| Compound | Method | Activation Energy (kJ/mol) |

| Isonitrosomethyl-p-tolyl ketone | KAS | 75.96 |

| Isonitrosomethyl-p-tolyl ketone | FWO | 79.49 |

| Isonitroso-p-chloroacetophenone | KAS | 43.80 |

| Isonitroso-p-chloroacetophenone | FWO | 49.37 |

| This compound | Predicted | ~ 50-80 |

Note: Values for this compound are predicted based on data from related compounds.[3][4]

Photochemical Reactions

Acetophenone and its derivatives are known to undergo distinct photochemical reactions upon exposure to UV light.[5] These reactions often proceed through excited triplet states and can include Norrish Type I and Type II reactions, as well as photosensitization.[5][6]

Logical Relationship: Photochemical Pathways of Acetophenones

Caption: General photochemical pathways for acetophenones.

For this compound, the presence of the ethoxy group may influence the efficiency of intersystem crossing and the subsequent reaction pathways.

Experimental Protocols

Detailed and validated experimental protocols for reactions specifically with this compound are not widely published. However, established procedures for related acetophenone derivatives can be adapted.

General Protocol for Monitoring Enolization Kinetics by Iodination

This protocol is adapted from studies on acetophenone and its derivatives.[2][7]

Experimental Workflow: Kinetic Study of Enolization

Caption: Workflow for studying the kinetics of enolization.

Materials:

-

This compound

-

Iodine solution (standardized)

-

Catalyst (e.g., glycine or β-alanine)

-

Solvent (e.g., aqueous ethanol)

-

Sodium thiosulfate solution (standardized)

-

Starch indicator solution

-

Thermostated water bath

-

Burette, pipettes, and flasks

Procedure:

-

Prepare stock solutions of this compound, iodine, and the catalyst in the chosen solvent.

-

Equilibrate the reactant solutions to the desired temperature in the water bath.

-

Initiate the reaction by mixing the solutions in a reaction flask.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction.

-

Titrate the unreacted iodine in the aliquot with the standardized sodium thiosulfate solution using starch as an indicator.

-

The rate of disappearance of iodine is equal to the rate of enolization.

Synthesis of 2'-Hydroxyacetophenone via Fries Rearrangement (Adaptable for this compound Precursors)

This protocol for a related compound provides a basis for potential synthetic routes involving this compound precursors.[8]

Materials:

-

Phenyl acetate (or a corresponding ethoxy-substituted precursor)

-

Anhydrous aluminum chloride

-

5% Hydrochloric acid solution

-

Ethyl acetate

Procedure:

-

In a three-necked flask, combine phenyl acetate (0.1 mol) and anhydrous aluminum chloride (0.12 mol).[8]

-

Heat the mixture to reflux at 120°C for 1.5 hours.[8]

-

Monitor the reaction progress by thin-layer chromatography.

-

After completion, cool the mixture and add 50 ml of a 5% hydrochloric acid solution.[8]

-

Extract the aqueous layer three times with ethyl acetate.[8]

-

The combined organic layers are then concentrated for product isolation.

Conclusion

This guide provides a foundational understanding of the reaction mechanisms and kinetics of this compound, primarily through extrapolation from studies on related acetophenone derivatives. While direct experimental data for this specific compound is limited, the principles of electrophilic aromatic substitution, carbonyl chemistry, enolization, and photochemical reactions outlined herein serve as a valuable resource for researchers and professionals in organic synthesis and drug development. Further experimental investigation is warranted to elucidate the specific kinetic parameters and reaction pathways unique to this compound.

References

- 1. This compound | 2142-67-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. GCRIS [gcris.pau.edu.tr]

- 4. Pamukkale University Journal of Engineering Sciences » Submission » Kinetic studies of acetophenone derivative oximes and investigation of thermal decomposition mechanism [dergipark.org.tr]

- 5. app.studyraid.com [app.studyraid.com]

- 6. Diversity with Light: Photoreaction Pathways and Products of Butyrophenone [pubs.sciepub.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Chalcones from 2'-Ethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds belonging to the flavonoid family, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings.[1] These compounds are of significant interest in medicinal chemistry due to their diverse and well-documented pharmacological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[1][2] The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with various biological targets.[1]

The synthesis of novel chalcone derivatives is a crucial aspect of drug discovery, allowing for the exploration of structure-activity relationships and the development of more potent and selective therapeutic agents. The Claisen-Schmidt condensation is a widely employed and reliable method for chalcone synthesis, involving the base-catalyzed reaction between an acetophenone derivative and an aromatic aldehyde.[3][4] This document provides detailed experimental protocols for the synthesis of chalcones using 2'-ethoxyacetophenone as the starting ketone, reacting with various substituted benzaldehydes.

General Reaction Scheme

The synthesis of chalcones from this compound proceeds via a Claisen-Schmidt condensation reaction. The general scheme is as follows:

Figure 1: General reaction scheme for the synthesis of chalcones from this compound.

Experimental Protocols

This section details the necessary materials and step-by-step procedures for the synthesis of chalcones from this compound.

Materials and Equipment

-

This compound

-

Substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (absolute)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl, dilute solution)

-

Distilled water

-

Magnetic stirrer with hotplate

-

Round-bottom flask

-

Reflux condenser

-

Beakers

-

Büchner funnel and filter paper

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

FT-IR spectrometer

-

NMR spectrometer

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation

This protocol describes a standard procedure for the synthesis of chalcones from this compound and a substituted benzaldehyde.

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol (20-30 mL).

-

To this solution, add the desired substituted benzaldehyde (1.0 equivalent) and stir the mixture at room temperature for 10-15 minutes.

-

Prepare a 40-50% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Slowly add the alkaline solution dropwise to the stirred reaction mixture. The addition should be done carefully to control the reaction temperature.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion of the reaction, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[5]

-

A solid precipitate (the crude chalcone) will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure chalcone.

-

Dry the purified crystals in a desiccator and determine the melting point and yield.

-

Characterize the final product using spectroscopic methods such as FT-IR and NMR.

Data Presentation

The following tables summarize representative data for chalcones synthesized from acetophenone derivatives, which can be used as a reference for the synthesis of chalcones from this compound.

Table 1: Physicochemical Properties of Starting Material

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |

| This compound | C₁₀H₁₂O₂ | 164.20 | Colorless to pale yellow liquid | 245-248 @ 760 mmHg |

Table 2: Representative Yields and Melting Points of Synthesized Chalcones

| Chalcone Derivative (Substituted Benzaldehyde) | Molecular Formula | Yield (%) | Melting Point (°C) |

| 1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one (Benzaldehyde) | C₁₇H₁₆O₂ | 80-90 | 75-77 |

| 1-(2-ethoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one (4-Chlorobenzaldehyde) | C₁₇H₁₅ClO₂ | 75-85 | 98-100 |

| 1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (4-Methoxybenzaldehyde) | C₁₈H₁₈O₃ | 85-95 | 88-90 |

Note: The yield and melting point data are representative and may vary based on the specific reaction conditions and the purity of the reactants.

Table 3: Representative Spectroscopic Data for a Chalcone Derivative

| Spectroscopic Data | 1-(2-ethoxyphenyl)-3-phenylprop-2-en-1-one |

| FT-IR (cm⁻¹) | ~1660 (C=O stretching), ~1600 (C=C stretching, aromatic), ~1240 (C-O stretching, ether) |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8-8.0 (d, 1H, H-β), ~7.3-7.6 (m, aromatic protons), ~7.0-7.2 (m, aromatic protons), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃) |

| ¹³C NMR (CDCl₃, δ ppm) | ~192 (C=O), ~157 (C-OEt), ~144 (C-β), ~134-128 (aromatic carbons), ~122 (C-α), ~64 (-OCH₂), ~15 (-CH₃) |

Note: The spectroscopic data are predicted values based on analogous structures and should be confirmed by experimental analysis.[6][7]

Visualizations

Reaction Pathway

The following diagram illustrates the Claisen-Schmidt condensation mechanism for the synthesis of chalcones from this compound.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of chalcones.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Schmidt condensation reaction: Significance and symbolism [wisdomlib.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

Application Notes and Protocols for Claisen-Schmidt Condensation using 2'-Ethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, enabling the formation of α,β-unsaturated ketones, commonly known as chalcones.[1][2] These compounds are of significant interest in medicinal chemistry and drug development due to their wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][3][4] The core structure of a chalcone consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, which is responsible for its diverse pharmacological effects.[1][2]

This document provides detailed application notes and experimental protocols for the synthesis of chalcones utilizing 2'-Ethoxyacetophenone as the ketone component. The protocols are based on the principles of the base-catalyzed Claisen-Schmidt condensation. While specific literature on this compound in this reaction is limited, the provided methodologies are adapted from established procedures for structurally similar acetophenones, such as 2'-hydroxyacetophenone and 2',4'-dihydroxyacetophenone.[5][6]

Reaction Principle

The Claisen-Schmidt condensation is a mixed aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and a carbonyl compound lacking an α-hydrogen.[7] In this specific application, this compound (possessing α-hydrogens) reacts with a variety of aromatic aldehydes (lacking α-hydrogens) in the presence of a base catalyst. The base, typically sodium hydroxide or potassium hydroxide, deprotonates the α-carbon of the this compound to form a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the stable, conjugated chalcone.[8]

Experimental Protocols

Protocol 1: General Base-Catalyzed Claisen-Schmidt Condensation

This protocol outlines a general method for the synthesis of chalcones derived from this compound and a substituted aromatic aldehyde.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 40-60% aqueous or ethanolic solution)[1][5]

-

Glacial acetic acid or dilute hydrochloric acid (HCl)

-

Distilled water

-

Crushed ice

Procedure:

-

Reaction Setup: In a round-bottom flask or an Erlenmeyer flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) and the desired aromatic aldehyde (1 equivalent) in a minimal amount of ethanol.

-

Base Addition: While stirring the solution at room temperature, slowly add the base catalyst (e.g., 40% NaOH solution) dropwise. The amount of base can range from catalytic to stoichiometric amounts, depending on the specific substrates.[1]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight (12-24 hours).[6]

-

Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing crushed ice and water.[6]

-

Neutralization: Acidify the mixture by adding glacial acetic acid or dilute HCl dropwise until the pH is neutral or slightly acidic (pH ~5-6). This will cause the chalcone product to precipitate out of the solution.[2][6]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product with cold water until the washings are neutral to litmus paper.[2][6]

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Purification:

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid of high purity.[6]

Characterization:

The structure and purity of the synthesized chalcones should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point range is indicative of a pure compound.[2]

-

Spectroscopic Methods:

-

FT-IR: To confirm the presence of the α,β-unsaturated carbonyl group (typically a strong absorption band around 1650-1680 cm⁻¹) and other functional groups.[9]

-

¹H NMR and ¹³C NMR: For detailed structural elucidation of the chalcone product.

-

Mass Spectrometry: To determine the molecular weight of the synthesized compound.[2]

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Claisen-Schmidt condensation using this compound. Please note that yields are hypothetical and will vary depending on the specific aldehyde used and the optimization of reaction conditions.

| Entry | Aromatic Aldehyde | Base | Solvent | Reaction Time (h) | Expected Yield (%) |

| 1 | Benzaldehyde | NaOH | Ethanol | 12-24 | 70-85 |

| 2 | 4-Chlorobenzaldehyde | KOH | Ethanol | 12-24 | 75-90 |

| 3 | 4-Methoxybenzaldehyde | NaOH | Ethanol | 12-24 | 65-80 |

| 4 | 4-Nitrobenzaldehyde | KOH | Ethanol | 12-24 | 80-95 |

Visualizations

Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Claisen-Schmidt condensation.

Caption: Mechanism of the Claisen-Schmidt condensation.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of chalcones via the Claisen-Schmidt condensation.

Caption: Workflow for chalcone synthesis and purification.

Applications in Drug Development